(5-甲氧基苯并呋喃-2-基)(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

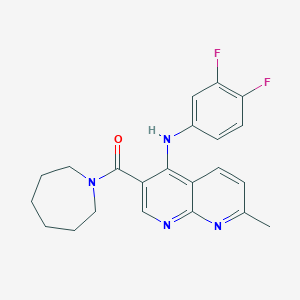

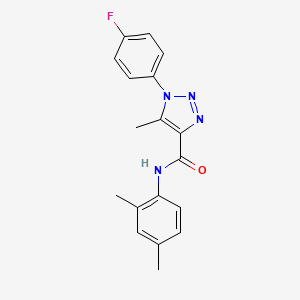

(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.

BenchChem offers high-quality (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 苯并呋喃衍生物,包括我们感兴趣的化合物,已显示出有希望的抗肿瘤作用。 研究人员已经研究了它们抑制癌细胞生长、诱导细胞凋亡和干扰肿瘤进展的能力 。需要进一步研究以阐明具体的机制并优化其治疗潜力。

- 苯并呋喃化合物对各种病原体表现出抗菌活性。 我们的化合物可以作为潜在的抗菌剂进行探索,有助于对抗耐药细菌 。研究其作用机制和对特定细菌菌株的功效至关重要。

- 氧化应激在多种疾病中起作用。苯并呋喃衍生物,包括我们的化合物,具有抗氧化特性。 这些分子清除自由基并保护细胞免受氧化损伤 。研究人员可以探索它们在预防氧化应激相关疾病中的应用。

- 最近发现的大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性。 它有望成为丙型肝炎疾病的治疗剂 。进一步的研究应该调查其安全性、疗效以及与现有抗病毒药物的潜在组合。

- 已经开发出构建苯并呋喃环的新方法。例如,独特的自由基环化级联允许合成具有挑战性的多环苯并呋喃化合物。 此外,质子量子隧穿为复杂苯并呋喃环体系提供了一种高产率的方法 。这些合成策略扩展了用于设计相关化合物的工具箱。

抗肿瘤活性

抗菌特性

抗氧化作用

抗病毒潜力

合成应用

总之,“(5-甲氧基苯并呋喃-2-基)(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)甲酮”在各个领域都具有广阔的前景,从癌症研究到合成化学。 其多方面特性使其成为进一步研究和潜在治疗应用的令人兴奋的候选者 。 🌟

准备方法

Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the formation of the benzofuran scaffold, followed by the introduction of the methoxy group. The methoxypyrazine and pyrrolidine moieties are then added using suitable coupling reagents and catalysts.

Step 1: : Formation of benzofuran core through cyclization reactions.

Step 2: : Methoxylation to introduce the 5-methoxy group.

Step 3: : Synthesis of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate.

Step 4: : Coupling of the intermediate with benzofuran-2-ylmethanone under catalytic conditions.

Industrial Production Methods: Industrial synthesis would follow similar steps but may use optimized reagents and catalysts for large-scale production, including continuous flow reactors for better yield and purity.

化学反应分析

Types of Reactions:

Oxidation: : The compound can undergo oxidative cleavage or transformation of the methoxy groups.

Reduction: : Reductive amination can modify the pyrrolidine ring.

Substitution: : Electrophilic and nucleophilic substitutions, especially on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Hydrogen gas with palladium on carbon.

Substitution: : Halogenation using N-bromosuccinimide, nitration with nitric acid.

Major Products Formed: Depending on the reactions, possible products include demethylated derivatives, halogenated analogs, and reduced forms of the original compound.

Scientific Research Applications: This compound holds promise in various fields:

Chemistry: Used as a synthetic intermediate for more complex molecules.

Biology: Potential inhibitor or activator of specific enzymes due to its structural similarity to natural substrates.

Medicine: Investigated for pharmacological properties like anti-inflammatory, analgesic, or anticancer effects.

Industry: Could be utilized in the development of new materials or agrochemicals.

Mechanism of Action: The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its methoxy groups and heterocyclic rings enable it to bind selectively, influencing pathways related to signal transduction, metabolism, or genetic regulation.

Comparison with Similar Compounds: Compared to its analogs like other methoxybenzofurans or pyrazine-pyrrolidine derivatives, this compound offers unique advantages:

Enhanced stability due to methoxy substitution.

Greater binding affinity because of the specific arrangement of functional groups.

Diverse reactivity allowing for a wide range of chemical modifications.

Similar compounds include:

Benzofuran derivatives with various substitutions.

Pyrazine-pyrrolidine complexes with different alkyl or aryl groups.

Conclusion: (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its complex structure and potential applications across multiple fields of science. Its synthesis, reactivity, and versatility make it a valuable subject for ongoing and future research.

属性

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-24-13-3-4-15-12(9-13)10-16(27-15)19(23)22-8-5-14(11-22)26-18-17(25-2)20-6-7-21-18/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKHRASMJOJFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2543348.png)

![3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2543350.png)

![N-(3-fluoro-4-methylphenyl)-2-({2-methyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2543354.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2543362.png)